molecular formula C14H14N4O2S B2492793 N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1209245-96-4

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2492793
CAS RN: 1209245-96-4
M. Wt: 302.35
InChI Key: YJFQICQYZXVRDF-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of molecules that exhibit significant pharmacological potential due to their complex heterocyclic structures. These structures often include pyrazole and thiazole rings, known for their versatility in drug design and development. Research in this domain typically aims to explore the synthesis of novel compounds, understand their structural characteristics, and evaluate their physical and chemical properties.

Synthesis Analysis

The synthesis of heterocyclic compounds similar to "N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide" involves multi-step reactions, starting from basic building blocks to achieve the desired complex structures. A common approach includes the condensation of ethoxybenzene derivatives with thiazolyl and pyrazole moieties under controlled conditions to form the core structure, followed by carboxamide functionalization (Donohue et al., 2002).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (NMR, IR, MS) are pivotal in elucidating the molecular structure of synthesized compounds. These techniques allow for the confirmation of the expected heterocyclic frameworks and the positioning of substituents. Studies often reveal that the spatial arrangement of these molecules can significantly influence their reactivity and interaction with biological targets (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. Carboxamide moieties, for example, can engage in various chemical reactions, including hydrolysis, amidation, and condensation, offering pathways to further modify the molecular structure for specific applications. The fluorescence properties of compounds containing ethoxybenzo[d]thiazol and pyrazole units can also be explored for potential use in imaging applications (Vellaiswamy & Ramaswamy, 2017).

Scientific Research Applications

Synthesis and Molecular Modeling

Research highlights an efficient synthesis method for producing a series of pyrazole derivatives, including compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, which have been studied for their anti-tumor properties. Molecular modeling and synthesis efforts have led to the development of novel pyrazolo[3,4-d]pyrimidine and related derivatives showing significant effects against various cancer cell lines, including mouse tumor models and human colon and breast cancer lines. This underscores the compound's potential as a scaffold for developing anti-cancer agents (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial Activity

Another area of application for this compound and its analogs is in the field of antimicrobial research. A study designing and synthesizing novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide revealed that certain derivatives exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests that the structural features of the compound can be optimized to enhance antimicrobial efficacy, offering a new avenue for the development of antibacterial agents (Palkar et al., 2017).

Fluorescent Dye Development

The compound's structural framework has also been utilized in the development of fluorescent dyes. Research involving N-ethoxycarbonylpyrene and perylene thioamides as building blocks has led to the synthesis of fluorescent dyes bearing 4-hydroxythiazolyl and related moieties, showcasing the compound's utility in creating materials with potential applications in sensing, imaging, and optical devices. These dyes display a range of fluorescence properties, including dual fluorescence and high emission efficiency, indicating the versatility of the compound's core structure in materials science (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Herbicidal Activity

Additionally, the compound's derivatives have been investigated for their herbicidal activity. Studies have shown that pyrazole-4-carboxamide derivatives exhibit significant herbicidal effects against various weeds, with the activity being influenced by specific substituents. This research opens up possibilities for the development of new agricultural chemicals based on the pyrazole carboxamide framework, contributing to the management of weed resistance through novel modes of action (Ohno et al., 2004).

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)15-14(21-11)16-13(19)9-7-8-18(2)17-9/h4-8H,3H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFQICQYZXVRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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